molecular formula C12H13F3N2O3 B2954244 4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid CAS No. 695191-61-8

4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid

Cat. No.: B2954244
CAS No.: 695191-61-8
M. Wt: 290.242
InChI Key: YMDDODRZTKVGCT-UHFFFAOYSA-N
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Description

4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrimidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is the reaction of cyclopropylamine with trifluoromethylated pyrimidinyl derivatives under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones may be formed.

  • Reduction: Alcohols or amines can be produced.

  • Substitution: Various substituted pyrimidinyl derivatives can be synthesized.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine: This compound shares structural similarities but has different functional groups, leading to distinct properties and applications.

  • 3-Formylphenylboronic Acid: Another compound with a pyrimidinyl core, used in Suzuki-Miyaura coupling reactions.

Uniqueness: 4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid stands out due to its combination of cyclopropyl and trifluoromethyl groups, which confer unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

4-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c13-12(14,15)9-6-8(7-3-4-7)16-11(17-9)20-5-1-2-10(18)19/h6-7H,1-5H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDDODRZTKVGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)OCCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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